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Compound of Interest

Compound Name: (aS)-PH-797804

Cat. No.: B049361 Get Quote

An In-Depth Technical Guide to the p38α/p38β Selectivity of (aS)-PH-797804

Introduction
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases

that play a central role in cellular responses to inflammatory cytokines and environmental

stress.[1] Four isoforms have been identified—p38α (MAPK14), p38β (MAPK11), p38γ

(MAPK12), and p38δ (MAPK13)—which are activated by upstream kinases MKK3 and MKK6

through dual phosphorylation on a conserved Thr-Gly-Tyr (TGY) motif.[1][2][3] Of these, the

p38α and p38β isoforms are the most closely related and are widely expressed in various

tissues.[2][4] They are key regulators of inflammatory pathways, primarily through their role in

the production of cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5]

[6]

While both isoforms share significant homology, they can have distinct and sometimes

opposing biological functions. For instance, p38α activation is strongly linked to pro-

inflammatory and apoptotic processes, whereas p38β has been implicated in pro-survival roles.

[7][8] This functional divergence makes the development of isoform-selective inhibitors a critical

goal for therapeutic intervention in inflammatory diseases, allowing for targeted modulation of

the pathway while minimizing potential off-target effects.

(aS)-PH-797804 is a potent, orally active N-phenyl pyridinone inhibitor of p38 MAPK that

demonstrates selectivity for the p38α and p38β isoforms.[9][10][11] It is the (aS)-atropisomer,

which is over 100-fold more potent than its corresponding (aR)-atropisomer.[10][12] This

technical guide provides a detailed overview of the p38α/p38β selectivity profile of (aS)-PH-
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797804, presenting key quantitative data, the experimental protocols used for its

characterization, and visualizations of the relevant biological pathways and experimental

workflows.

Quantitative Selectivity Data
The inhibitory activity of (aS)-PH-797804 has been quantified against p38 isoforms and a panel

of other kinases to establish its selectivity profile. The data are summarized below.

Table 1: p38 Isoform Inhibition Profile of (aS)-PH-797804
Target Parameter Value (nM) Reference

p38α IC₅₀ 26 [6][9][12][13]

p38β IC₅₀ 102 [6][12][13]

p38α Kᵢ 5.8 [5]

p38β Kᵢ 40 [5]

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.

Based on IC₅₀ values, (aS)-PH-797804 is approximately 4-fold more selective for p38α over

p38β.[6][9]

Table 2: Selectivity of (aS)-PH-797804 Against Other
Kinases
(aS)-PH-797804 exhibits a high degree of selectivity for p38α/β over other related and

unrelated kinases.[12][14]
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Kinase Target IC₅₀ (µM)

JNK2 No inhibition noted

ERK2 >200

CDK2 >200

IKK1 >200

IKK2 >200

MAPKAP2 >200

MKK7 >100

Data compiled from multiple sources.[5][6][9]

Experimental Protocols
The selectivity of (aS)-PH-797804 was determined using a biochemical kinase assay designed

to measure the phosphorylation of a substrate by p38 kinases.

p38 Kinase Inhibition Assay (Resin Capture Method)
This assay quantifies the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a

peptide substrate by the p38 kinase.

1. Reagents and Materials:

Enzyme: Recombinant human p38α or p38β kinase (e.g., 25 nM final concentration).[9]

Substrate: Epidermal Growth Factor Receptor Peptide (EGFRP) at 200 µM or GST-c-Jun at

10 µM.[6][9]

ATP: A mixture of non-labeled ATP and [γ-³³P]ATP (0.05 to 0.3 µCi).[6][9]

Assay Buffer (pH 7.5): 25 mM HEPES, 10 mM magnesium acetate, 0.8 mM dithiothreitol

(DTT).[6][9]

Test Compound: (aS)-PH-797804 serially diluted in DMSO.
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Stop Reagent: AG 1 × 8 ion exchange resin in 900 mM sodium formate (pH 3.0).[9]

Scintillation Cocktail: MicroScint-40 or similar.[9]

Hardware: 96-well plates, microplate scintillation counter (e.g., TopCount NXT).[9]

2. Assay Procedure:

The test compound, (aS)-PH-797804, is pre-incubated with the p38α or p38β kinase in the

assay buffer.

The kinase reaction is initiated by adding the substrate (EGFRP or GST-c-Jun) and the

ATP/[γ-³³P]ATP mixture to the enzyme-inhibitor solution. The final reaction volume is 50 µL.

[9]

The reaction mixtures are incubated for 30 minutes at 25°C, a timeframe within which

product formation is linear.[9]

The reaction is terminated by the addition of 150 µL of the AG 1 × 8 ion exchange resin

slurry. This resin binds and removes the unreacted, negatively charged [γ-³³P]ATP.[9]

After mixing and allowing the resin to settle for 5 minutes, a 50 µL aliquot of the supernatant,

which contains the now-phosphorylated and positively charged substrate, is transferred to a

new 96-well plate.[9]

150 µL of scintillation cocktail is added to each well.[9]

The amount of incorporated ³³P is quantified by measuring radioactivity using a microplate

scintillation counter.[9]

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.

Visualizations: Pathways and Workflows
p38 MAPK Signaling Pathway
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The following diagram illustrates the canonical p38 MAPK signaling cascade, initiated by stress

signals and culminating in the activation of downstream kinases and transcription factors.
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1. Assay Preparation
- p38α/β Enzyme

- (aS)-PH-797804 (Inhibitor)
- Assay Buffer

2. Initiation of Kinase Reaction
Add Substrate (EGFRP) and [γ-³³P]ATP

3. Incubation
30 minutes @ 25°C

4. Reaction Termination
Add AG 1x8 Ion Exchange Resin to bind free [γ-³³P]ATP

5. Separation
Transfer supernatant containing

phosphorylated substrate to new plate

6. Signal Detection
Add Scintillation Cocktail

7. Data Acquisition
Quantify radioactivity using a

scintillation counter

8. Analysis
Calculate % Inhibition and determine IC₅₀ value

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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